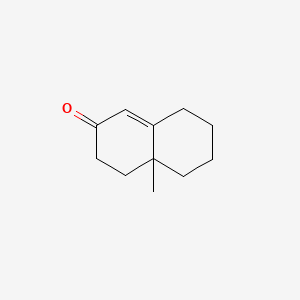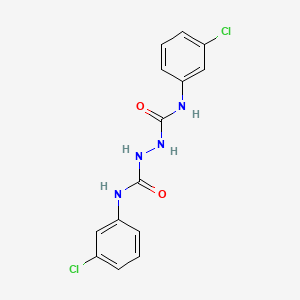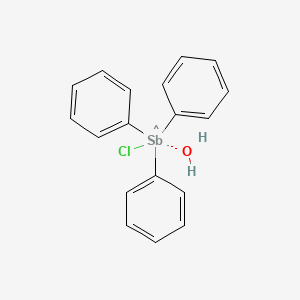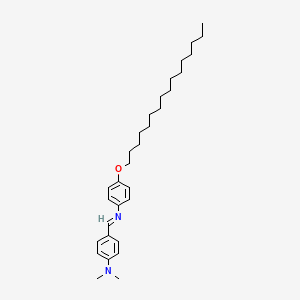![molecular formula C18H26N2O2 B11949864 N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a hydrazone linkage (-NHN=CH-) and an undec-10-ene chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and undec-10-enehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Reactants: 2-hydroxybenzaldehyde and undec-10-enehydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Product: N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide involves its ability to form stable complexes with metal ions. This property is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes, thereby inhibiting their activity. The hydrazone linkage also allows it to interact with various biological targets, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Methyl N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazonothiocarbamate
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide is unique due to its long undec-10-ene chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility and reactivity, making it suitable for a broader range of applications compared to its shorter-chain analogs.
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]undec-10-enamide |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-14-18(22)20-19-15-16-12-10-11-13-17(16)21/h2,10-13,15,21H,1,3-9,14H2,(H,20,22)/b19-15+ |
InChI Key |
WCTURYLHSWCFTQ-XDJHFCHBSA-N |
Isomeric SMILES |
C=CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1O |
Canonical SMILES |
C=CCCCCCCCCC(=O)NN=CC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)
![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)





![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)

![2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline](/img/structure/B11949848.png)

![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)


